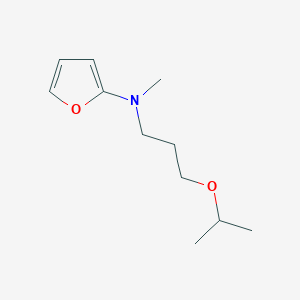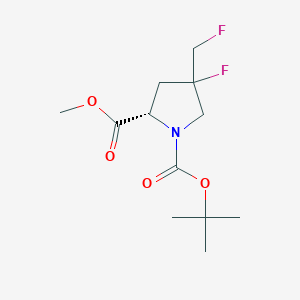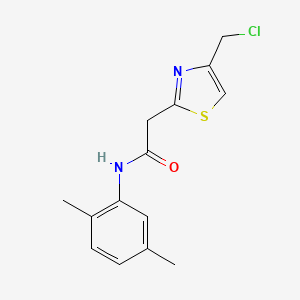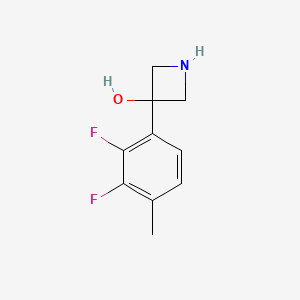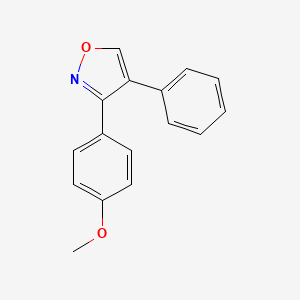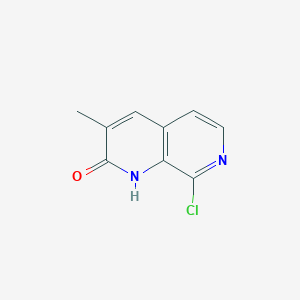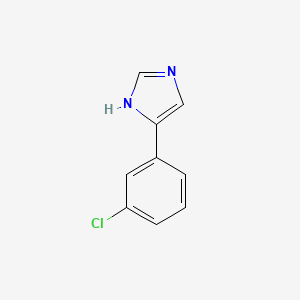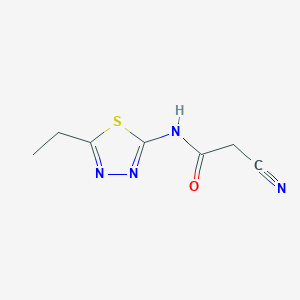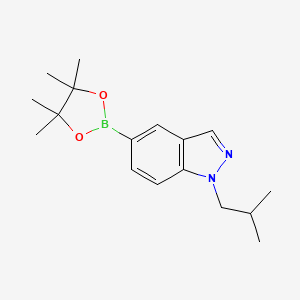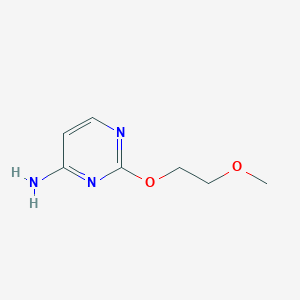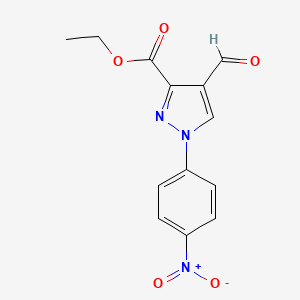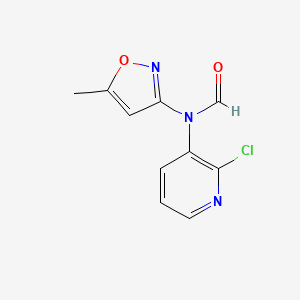
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is a chemical compound that belongs to the class of organic compounds known as formamides. These compounds are characterized by the presence of a formyl group attached to an amine. This particular compound features a chloropyridine and a methylisoxazole moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide typically involves the reaction of 2-chloropyridine with 5-methylisoxazole in the presence of a formylating agent. Common formylating agents include formic acid or formamide. The reaction conditions may vary, but it generally requires heating and the use of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloropyridin-3-yl)formamide
- N-(5-Methylisoxazol-3-yl)formamide
- N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is unique due to the combination of the chloropyridine and methylisoxazole moieties, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-7-5-9(13-16-7)14(6-15)8-3-2-4-12-10(8)11/h2-6H,1H3 |
InChI Key |
AANLGEAGXFKJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N(C=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


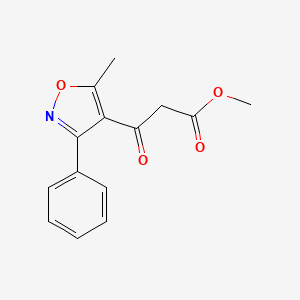
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
